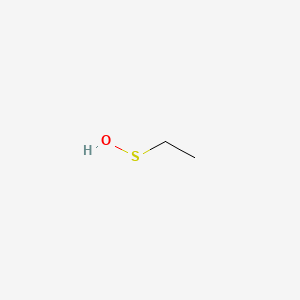

Ethylsulfenate

Description

Structure

3D Structure

Properties

CAS No. |

110527-09-8 |

|---|---|

Molecular Formula |

C2H6OS |

Molecular Weight |

78.14 g/mol |

IUPAC Name |

hydroxysulfanylethane |

InChI |

InChI=1S/C2H6OS/c1-2-4-3/h3H,2H2,1H3 |

InChI Key |

HRKZEUPYFXLVQW-UHFFFAOYSA-N |

Canonical SMILES |

CCSO |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of Ethylsulfenate

Nucleophilic Reactivity and Electrophilic Activation of Ethylsulfenate

The reactivity of this compound is characterized by the nucleophilic nature of the sulfur atom, which can be further influenced by electrophilic activation.

Nucleophilic Addition and Substitution Reactions Involving this compound

This compound can act as a nucleophile in various reactions. For instance, the formation of sulfonate esters, such as ethyl methanesulfonate (B1217627), involves the reaction of a sulfonic acid with an alcohol. pqri.org The reverse reaction, the hydrolysis or solvolysis of sulfonate esters, proceeds via nucleophilic attack at the carbon atom attached to the sulfonate group. researchgate.net

The nucleophilic character of related sulfur species is also well-documented. For example, diethylamine, a moderate nucleophile, undergoes nucleophilic addition to 1-cyano-2-phenylvinyl methane (B114726) sulfonate. researchgate.net The reactivity in such reactions can be explained by analyzing the conceptual Density Functional Theory (DFT) reactivity indices, which help in understanding the reactivity and regioselectivity of the reaction. researchgate.net

The following table summarizes the key aspects of nucleophilic reactions involving sulfenate-related species:

| Reaction Type | Reactants | Key Features | Reference |

| Sulfonate Ester Formation | Sulfonic acid, Alcohol | Reversible; can be influenced by temperature and water content. | pqri.org |

| Sulfonate Ester Solvolysis | Sulfonate ester, Nucleophile (e.g., water) | Nucleophilic attack at the α-carbon. | researchgate.net |

| Nucleophilic Addition | Amine, Activated alkene | Can proceed through a two-step mechanism with a zwitterionic intermediate. | researchgate.net |

Investigations into Acid-Catalyzed and Base-Catalyzed Reactivity

The reactivity of sulfenate and related species can be significantly influenced by the presence of acids or bases. In the formation of methyl methanesulfonate from methanesulfonic acid and methanol, the presence of a base can inhibit ester formation. researchgate.net For instance, the addition of a weak base like 2,6-lutidine, which mimics the conversion of a basic active pharmaceutical ingredient to its salt, significantly reduces the formation of the sulfonate ester. researchgate.net When a slight excess of base is present, ester formation may not be detected at all. researchgate.net

Conversely, acid catalysis can play a role in other reactions. For example, the reaction of an electrophilic initiator based on a sulfonyl peroxide derivative is protonated under superacidic conditions, which enhances its ability to activate C-H bonds. nih.gov

Reactivity with Electrophilic Reagents and Oxidants

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.orglibretexts.org These reactions are typically unaffected by solvent changes or catalysts and are highly stereospecific. msu.edulibretexts.org They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduwikipedia.orglibretexts.org

Sigmatropic Rearrangements of this compound Systems

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. libretexts.org While specific examples directly involving this compound are not extensively detailed in the provided search results, the general principles of sigmatropic rearrangements are well-established. wikipedia.orglibretexts.org These reactions are described by bracketed numbers indicating the number of atoms over which the σ-bond migrates. libretexts.org

Elucidation of Sulfenate-Sulfoxide Rearrangement Mechanisms

The rearrangement of sulfenates to sulfoxides is a known transformation in organosulfur chemistry. While the specific mechanism for this compound is not detailed, related studies on sulfenate species provide insights. For example, the alkaline hydrolysis of certain sulfenate esters can lead to the formation of a sulfenate anion, which can then undergo further reactions. uoguelph.ca

Mechanistic Studies of Addition/Elimination Reaction Pathways

The formation and reaction of sulfenate species, including this compound, can proceed through addition-elimination pathways. One notable method to generate sulfenates involves the reaction of thiolate and ethoxide nucleophiles. uoguelph.ca This process is a key step in various synthetic transformations, where the sulfenate acts as a reactive intermediate.

Mechanistic studies have elucidated the steps involved in these pathways. For instance, the alkaline hydrolysis of certain sulfur compounds can yield a sulfenate anion through a base-mediated addition-elimination process. uoguelph.ca The subsequent reaction of this anion can lead to a variety of organosulfur products. The disappearance of the this compound ester species and the appearance of the sulfenate anion can be monitored spectroscopically, providing insight into the reaction kinetics and mechanism. uoguelph.ca

A common pathway for the generation of sulfenate anions involves a retro-Michael type reaction of β-sulfinyl esters, which is initiated by a base. uoguelph.ca This addition-elimination sequence provides a reliable method for accessing sulfenate anions for further reactions.

Stereochemical Aspects of this compound Transformations

The stereochemistry of reactions involving this compound and related species is a critical aspect of their synthetic utility. The ability to control the three-dimensional arrangement of atoms in the products of these reactions is essential for the synthesis of complex, optically active molecules.

Diastereoselective and Enantioselective Reactions of this compound Species

Reactions involving sulfenate intermediates can be highly diastereoselective and enantioselective. uoguelph.ca Diastereoselective reactions are those in which one diastereomer is preferentially formed over another, while enantioselective reactions favor the formation of one enantiomer. youtube.comnih.gov

A key example is the diastereoselective alkylation of conjugated sulfenate species to produce β-amino sulfoxides. uoguelph.ca The stereochemical outcome of such reactions can be influenced by the configuration of the starting material and the reaction conditions. This type of reaction is considered doubly diastereoselective as it involves the configuration of the alkenyl group in the sulfenate intermediate and the orientation of the sulfinyl group's oxygen atom in the final sulfoxide (B87167) product. uoguelph.ca

The use of chiral ligands in transition-metal-catalyzed reactions of sulfenate anions is a powerful strategy for achieving high enantioselectivity. nih.gov Chiral phosphorus and nitrogen ligands have been particularly successful in this regard. uoguelph.ca The chiral environment created by the ligand directs the approach of the reactants, leading to the preferential formation of one enantiomer.

| Reaction Type | Substrate | Reagent/Catalyst | Selectivity | Product |

| Diastereoselective Alkylation | Conjugated Sulfenate | Alkylating Agent | Doubly Diastereoselective | β-Amino Sulfoxide |

| Enantioselective Arylation | Sulfenate Anion | Aryl Halide / Chiral Pd-Josiphos Catalyst | High Enantioselectivity | Chiral Sulfoxide |

| Enantioselective Allylic Substitution | Allylic Electrophile | Organocopper Species / Chiral NHC-Cu Complex | Excellent Enantio- and Diastereoselectivity | Homoallylic Boronates |

Control of Stereochemistry in Sulfenate-Mediated Transformations

Precise control over the stereochemistry in transformations mediated by sulfenates is a significant area of research. This control can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and careful selection of reaction conditions.

In copper-mediated allylic substitution reactions, the use of a sulfonate-containing chiral N-heterocyclic carbene (NHC)-Cu complex has been shown to provide excellent control over chemo-, regio-, diastereo-, and enantioselectivity. beilstein-journals.orgresearchgate.net The interaction between the sulfonate group of the ligand and a metal cation can create a well-defined chiral pocket around the metal center, dictating the stereochemical outcome of the reaction. researchgate.net

Furthermore, noncovalent interactions, such as hydrogen bonding and ion pairing, between a chiral catalyst and the substrate can play a crucial role in stereocontrol. mdpi.com Rationally designed ligands that can engage in these interactions with the substrate can pre-organize the transition state, leading to enhanced reactivity and selectivity. mdpi.com

| Control Strategy | Example | Mechanism of Control |

| Chiral Ligands | Sulfonate-containing NHC-Cu complex | Formation of a chiral pocket around the metal center through metal cation bridge interaction. researchgate.net |

| Noncovalent Interactions | Ion-paired Rhodium catalyst | Hydrogen bonding and ion pairing pre-organize the substrate for stereoselective transformation. mdpi.com |

| Substrate Control | Use of chiral protecting groups | Altering the protecting group can change the stabilization of the transition state, leading to an inversion of stereochemistry. uoguelph.ca |

Chirality Transfer in this compound Reactions

Chirality transfer refers to the process where the stereochemical information from a chiral molecule or auxiliary is transferred to the product of a reaction. rsc.org In the context of this compound reactions, this can involve the transfer of chirality from a chiral starting material, a chiral reagent, or a chiral solvent to the final product. mdpi.com

The concept of supramolecular chirality, which arises from the specific spatial arrangement of molecules held together by non-covalent interactions, is relevant to chirality transfer in sulfenate chemistry. rsc.org For instance, the use of a chiral solvent can induce chirality in an achiral solute through intermolecular interactions. mdpi.com While specific examples involving this compound are not extensively documented in the provided search results, the general principles can be applied.

In reactions where a sulfenate is generated from a chiral precursor, the stereochemistry of the precursor can influence the stereochemical outcome of the subsequent reaction. This is a form of intramolecular chirality transfer. Similarly, in reactions catalyzed by a chiral complex, the chirality of the ligand is transferred to the product through the catalytic cycle.

It is also interesting to note that some molecules exist as racemates, and the study of the reaction kinetics of individual enantiomers can provide insights into whether chirality is maintained or lost during a chemical transformation. d-nb.info

Theoretical and Computational Investigations of Ethylsulfenate

Electronic Structure and Bonding Analysis of Ethylsulfenate

The electronic structure of this compound dictates its chemical behavior. Computational methods are employed to analyze its ground state geometry, the distribution of electrons within the molecule, and its interactions with surrounding molecules.

The determination of the most stable three-dimensional arrangement of atoms, or ground state geometry, is the first step in any computational analysis. This is achieved by optimizing the molecular structure to find the lowest energy conformation. For sulfenic acids, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used in conjunction with various basis sets.

For instance, studies on simple alkane-sulfenic acids often use the HF/6-311+G(2df,p) level of theory for geometry optimizations as it provides a good balance between accuracy and computational cost. nsf.gov More advanced and computationally intensive methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are also utilized for higher accuracy. nsf.govresearchgate.net The key geometrical parameters for a simple sulfenic acid, modeled here by methanesulfenic acid (CH₃SOH) as a proxy for this compound, include the bond lengths and angles associated with the C-S-O-H group. The rotational barrier around the S-O bond is relatively low, leading to different possible conformers (syn and anti).

Table 1: Representative Calculated Geometrical Parameters for Methanesulfenic Acid (CH₃SOH) Calculated at the HF/6-311+G(2df,p) level of theory. As specific data for this compound is not available in the cited literature, methanesulfenic acid is used as a model.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | 1.815 |

| S-O | 1.685 |

| O-H | 0.962 |

| Bond Angles (°) ** | |

| C-S-O | 100.5 |

| S-O-H | 107.8 |

| Dihedral Angle (°) ** | |

| C-S-O-H | ~85-95 |

This interactive table is based on typical values found in computational studies of simple sulfenic acids.

Molecular orbital (MO) theory helps in understanding the distribution of electrons in orbitals and identifying the regions of a molecule that are likely to be involved in chemical reactions. For sulfenic acids, MO analysis reveals the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The sulfur atom in sulfenic acids is known to be both nucleophilic and electrophilic. researchgate.netnih.gov

Computational techniques such as Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution. In this compound, the oxygen atom is highly electronegative and carries a significant negative charge, while the sulfur and hydrogen atoms of the SOH group are electropositive. This charge distribution is crucial for its reactivity, particularly the sulfur atom's susceptibility to attack by both nucleophiles and electrophiles. tandfonline.com

The reactivity of this compound is significantly influenced by its environment, especially in solution. Computational models are used to study the non-covalent interactions between the sulfenic acid and solvent molecules.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) and its variants (IEF-PCM, CPCM, SMD) are widely used to simulate the effects of a solvent. nsf.govrsc.orgresearchgate.net These models treat the solvent as a continuous dielectric medium, which simplifies calculations while capturing the bulk electrostatic effects of solvation. Studies show that including implicit water solvation can modify the activation free energies of sulfenic acid reactions, although the changes may be small in some cases. rsc.org

Explicit Solvation Models: For a more detailed understanding, explicit solvent models are used where individual solvent molecules (e.g., water) are included in the calculation. rsc.org This approach allows for the direct modeling of specific intermolecular interactions, such as hydrogen bonding between the sulfenic acid's SOH group and water molecules. These interactions can stabilize the sulfenic acid itself or the transition states of its reactions. For example, in reactions involving proton transfer, explicit water molecules can act as a bridge, lowering the activation energy barrier. acs.org

Reaction Energetics and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the modeling of reaction pathways and the calculation of energy barriers that control reaction rates.

Sulfenic acids are transient intermediates that can undergo various reactions, including self-condensation to form thiosulfinates, reaction with thiols to form disulfides, or further oxidation. nsf.govarkat-usa.org Computational modeling of these pathways involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

For example, the reaction of a sulfenic acid with a radical like hydroperoxyl (HO₂) begins with the formation of a pre-reactive complex, held together by weak intermolecular forces. rsc.orgrsc.org The system then passes through a transition state to form a post-reactive complex before dissociating into the final products. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the desired reactants and products. nsf.govrsc.org These models have shown that sulfenic acids can react via different mechanisms, such as proton-coupled electron transfer (PCET). rsc.orgcsic.es

The activation energy (Ea or ΔG‡) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. It is calculated as the energy difference between the reactants and the transition state on the potential energy surface. acs.org The reaction coordinate is the minimum energy path that connects reactants to products via the transition state.

High-level computational methods, such as CCSD(T) or M06-2X, are often employed for accurate energy calculations. rsc.org For example, the reaction of methanesulfenic acid (CH₃SOH) with the HO₂ radical has been studied computationally, revealing multiple possible reaction paths with different activation barriers. The abstraction of the acidic hydrogen from the SOH group is typically the most favorable pathway. rsc.orgcsic.es

Table 2: Representative Calculated Free Energy Barriers (ΔG‡) for Reactions of Methanesulfenic Acid (CH₃SOH) As specific data for this compound is not available in the cited literature, methanesulfenic acid is used as a model system. Energies are in kcal/mol.

| Reactant | Reaction Type | Computational Method | Activation Energy (ΔG‡) | Reference |

| HO₂ | H-abstraction (TS1) | CCSD(T)/CBS | 10.65 | rsc.orgcsic.es |

| HO₂ | H-abstraction (TS2) | CCSD(T)/CBS | 12.00 | rsc.orgcsic.es |

| HO₂ | Addition to Sulfur (TS4) | CCSD(T)/CBS | 16.43 | rsc.orgcsic.es |

| Self-condensation | Condensation | B3LYP | ~37.5-39.6 | nsf.gov |

This interactive table presents data from computational studies on methanesulfenic acid as a model for this compound reactivity.

Conformational Analysis of Reacting Species and Intermediates

The study of the three-dimensional arrangement of atoms in reacting molecules and their transient intermediates is fundamental to understanding and predicting chemical behavior. Computational chemistry provides powerful tools to elucidate the conformational landscapes of these species, which are often fleeting and difficult to observe experimentally. In the context of sulfenate chemistry, theoretical studies have been crucial in mapping out reaction pathways and validating mechanistic hypotheses.

A significant area of investigation has been the thermal sulfenate-sulfoxide rearrangement. Computational studies, later corroborated by experimental evidence, have detailed a mechanism involving a radical pair intermediate. acs.org The initial step is the homolytic cleavage of the sulfenate's carbon-oxygen (C–O) bond, forming a radical pair. acs.org This is noteworthy because intuitive comparison to peroxides or disulfides might suggest the heteroatom-heteroatom (S–O) bond would be the weakest. acs.org However, computational models and experimental results confirm the C–O bond is more labile. acs.org The subsequent recombination of the two radical species forms the more stable carbon-sulfur (C–S) bond of the corresponding sulfoxide (B87167). acs.org

Density Functional Theory (DFT) has been employed to model the transition states and conformations of intermediates in reactions such as the alkylation of sulfenate species. uoguelph.ca These computational models can predict how changes to a molecule's structure, for instance, altering a protecting group, can influence the stabilization conformation of the transition state, thereby affecting the diastereomeric outcome of the reaction. uoguelph.ca The generation of sulfenate anions, which are key nucleophilic intermediates in many reactions, has also been modeled. uoguelph.ca Alkaline hydrolysis of sulfenate esters yields the sulfenate anion, which exists in equilibrium with its corresponding sulfenic acid. uoguelph.ca

The agreement between theoretical predictions and experimental findings lends significant weight to the proposed mechanisms. For the thermolysis of cinnamyl-4-nitrobenzenesulfenate, the computationally derived bond dissociation energy for the C–O bond was approximately 26 kcal·mol⁻¹, which aligns well with the experimentally determined value of about 28 kcal·mol⁻¹. acs.org

Table 1: Comparison of Computed and Experimental Bond Dissociation Energy for C–O Cleavage in a Sulfenate Ester

| Parameter | Computational Value (kcal·mol⁻¹) | Experimental Value (kcal·mol⁻¹) | Source |

|---|---|---|---|

| C–O Bond Dissociation Energy | ~26 | ~28 | acs.org |

Predictive Modeling for Novel this compound Reactivity

Beyond explaining established reaction mechanisms, computational chemistry is increasingly utilized as a predictive tool to discover novel reactivity and design new chemical systems. For this compound and its derivatives, predictive modeling opens avenues for identifying new reactions, optimizing catalytic processes, and designing analogues with tailored functionalities, often before a single experiment is run.

Machine learning (ML) is transforming chemical research by enabling the prediction of reaction outcomes with increasing accuracy and speed. nih.gov By training algorithms on vast datasets of known reactions, ML models can learn the complex relationships between reactants, reagents, and products. engineering.org.cn For organosulfur chemistry, these tools hold the promise of rapidly screening potential reactions involving this compound.

Modern ML models can predict the transition state of a chemical reaction—the energetic point of no return—in fractions of a second, a task that traditionally requires immense computational power. mit.edu While initial models have focused on more common elements, researchers are actively working to incorporate elements like sulfur into these predictive frameworks. mit.edu The goal is to create practical models that can be integrated into high-throughput screening workflows to quickly generate optimal transition state structures for a wide array of reactions. mit.edu

The application of ML to sulfur-containing compounds has already been demonstrated in related industrial and chemical processes.

Sulfur Recovery: Gaussian process regression (GPR), a type of ML model, has been used to predict sulfur recovery efficiency in industrial units with high accuracy, achieving a coefficient of determination (R²) of 0.989. mdpi.com

Reaction Equilibrium: An interpretable ML model was developed to accurately predict the reaction equilibrium constant for carbonyl sulfide (B99878) (COS) with various organic amines, achieving an R² of 0.978. acs.org

These examples showcase the power of ML to model and predict the behavior of sulfur compounds, a capability that is directly transferable to predicting the reactivity of this compound in novel chemical transformations. mdpi.comacs.org

Table 2: Examples of Machine Learning Applications in Sulfur Chemistry

| Application Area | ML Model/Technique | Predicted Property | Reported Accuracy (R²) | Source |

|---|---|---|---|---|

| Industrial Sulfur Recovery | Gaussian Process Regression (GPR) | Sulfur Recovery Efficiency | 0.989 | mdpi.com |

| Gas Purification | Interpretable ML Model | Reaction Equilibrium Constant (K₁) | 0.978 | acs.org |

| General Reaction Prediction | React-OT | Transition State Structures | High | mit.edu |

The discovery of new catalysts is a time-consuming and resource-intensive process. In silico (computational) screening of catalyst libraries offers a powerful strategy to accelerate this process. researchgate.net This approach uses computational methods to evaluate the potential performance of a large number of candidate catalysts, narrowing the search to the most promising options for experimental validation. researchgate.net

This methodology has been successfully applied to screen bimetallic alloys for catalysis, demonstrating that ML-predicted binding energies can produce TOF trends that closely match those derived from more computationally expensive DFT calculations. rsc.org This shows that combining ML and DFT can significantly speed up the discovery of novel catalysts. rsc.org For reactions involving this compound, this approach could be used to screen libraries of transition-metal catalysts or organocatalysts to identify candidates that could mediate new, synthetically useful transformations.

Table 3: Conceptual Workflow for In Silico Catalyst Screening for this compound Reactions

| Step | Description | Computational Method(s) | Output |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of candidate catalysts (e.g., transition metal complexes with various ligands). | Combinatorial library design tools. | A large set of virtual catalyst structures. |

| 2. Descriptor Calculation | For each candidate, calculate key physical descriptors for the reaction with this compound. | Density Functional Theory (DFT), Machine Learning (ML). | Catalyst-substrate binding energies, transition state energies. |

| 3. Performance Prediction | Use the calculated descriptors to predict the catalytic performance. | Microkinetic modeling. | Predicted Turnover Frequency (TOF), selectivity. |

| 4. Candidate Selection | Rank catalysts based on predicted performance to select a small subset for laboratory synthesis and testing. | Data analysis and prioritization. | A short list of promising catalyst candidates. |

Computational chemistry enables the rational design of novel molecules by predicting their properties in silico. This approach can be applied to create functionalized analogues of this compound with tailored chemical reactivity or physical properties. By systematically modifying the core structure—for instance, by adding electron-withdrawing or electron-donating groups to the ethyl moiety—and then calculating the effects of these changes, chemists can design new molecules for specific applications.

Theoretical studies on related organosulfur compounds demonstrate the feasibility of this approach. For example, DFT has been used to conduct in-depth analyses of the degradation pathways of perfluoroethane sulfonic acid. rsc.org By calculating bond energies and mapping potential reaction pathways, researchers could identify the most likely points of molecular failure and the most probable reaction mechanism under specific conditions. rsc.org This same methodology can be used to predict the reactivity of designed this compound analogues. For instance, one could computationally assess how different substituents would alter the C–O or S–O bond dissociation energies, thereby tuning the molecule's stability or its propensity to undergo rearrangement.

This design principle is analogous to strategies used in drug discovery, where molecules are computationally "prearranged" into specific conformations to enhance their interaction with a biological target. researchgate.net By applying these computational design principles, novel this compound-based reagents, intermediates, or building blocks with unique and useful chemical properties can be developed.

Table 4: Conceptual Table for Computational Evaluation of Functionalized this compound Analogues

| This compound Analogue (R-S-O-Et) | Functional Group (R) | Predicted Effect on C-O Bond Energy | Predicted Reactivity Change |

|---|---|---|---|

| 1 | CH₃CH₂- (Ethyl) | Baseline | Baseline reactivity |

| 2 | CF₃CH₂- (Trifluoroethyl) | Increase | Decreased rate of thermal rearrangement |

| 3 | PhCH₂- (Benzyl) | Decrease | Increased rate of thermal rearrangement |

| 4 | CH₂=CHCH₂- (Allyl) | Decrease | Potential for alternative rearrangement pathways |

Compound Index

Advanced Spectroscopic and Analytical Research Methodologies Applied to Ethylsulfenate

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure and dynamics of molecules. For a species like ethylsulfenate, which may be involved in complex equilibria or form adducts, advanced NMR techniques are essential for a comprehensive analysis.

Multi-Dimensional NMR for Structural Assignment of Complex Adducts

The reaction of this compound with various electrophiles or its participation in addition reactions can lead to the formation of complex adducts. Determining the precise structure of these products can be challenging with one-dimensional NMR due to signal overlap. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these complexities. ucsf.edu

For instance, in a hypothetical reaction where this compound acts as a nucleophile, it can form an adduct with a complex organic molecule. The resulting structure can be unambiguously assigned using a combination of 2D NMR experiments. COSY spectra would reveal proton-proton couplings within the ethyl group and the adducted molecule. HSQC would correlate the protons to their directly attached carbon atoms, while HMBC would provide information about longer-range (2-3 bond) carbon-proton correlations, which is critical for piecing together the complete molecular structure. acs.org The ability of NMR to provide detailed information on molecular structure makes it an invaluable tool in chemical research. researchgate.net

Table 1: Hypothetical 2D NMR Data for a Thioether Adduct of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (to ¹H at) |

|---|---|---|---|

| -S-C H₂-CH₃ | 2.75 (q) | 28.5 | 1.30 |

| -S-CH₂-C H₃ | 1.30 (t) | 14.2 | 2.75 |

| Adduct-C₁ | - | 135.0 | 2.75 |

| Adduct-C₂ | 7.20 (d) | 128.0 | - |

Dynamic NMR for Kinetic Studies of this compound Transformations

This compound and its derivatives can undergo various dynamic processes, such as conformational changes, racemization, or reversible reactions. nih.gov Dynamic NMR (DNMR) spectroscopy is a technique used to study the kinetics of these processes that occur on the NMR timescale. researchgate.netslideshare.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of exchange and the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the transformation. ucl.ac.uk

A potential application of DNMR is the study of restricted rotation around the S-C bond in a sterically hindered this compound derivative. At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the lineshape at different temperatures, the kinetic parameters for the rotational barrier can be calculated.

Table 2: Hypothetical Kinetic Data from Dynamic NMR for a Hindered this compound Derivative

| Temperature (°C) | Exchange Rate (k, s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|

| -20 | 10 | 55.2 |

| 0 | 100 | 55.0 |

| 20 | 800 | 54.8 |

Solid-State NMR for Characterization of Crystalline this compound Derivatives

While solution-state NMR provides information about molecules in the liquid phase, solid-state NMR (ssNMR) is essential for characterizing the structure and dynamics of crystalline materials. preprints.org For stable, crystalline derivatives of this compound, ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide detailed structural information. researchgate.net This is particularly useful for studying polymorphism, where the same compound can exist in different crystalline forms with distinct physical properties.

Solid-state NMR can reveal information about the local environment of the sulfur, carbon, and hydrogen atoms within the crystal lattice. researchgate.net The chemical shifts in ssNMR are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. mdpi.com Furthermore, techniques like REDOR (Rotational Echo Double Resonance) can be used to measure internuclear distances between specific atoms, providing precise structural constraints.

Table 3: Hypothetical Solid-State ¹³C NMR Data for a Crystalline this compound Salt

| Carbon Atom | Isotropic Chemical Shift (ppm) | Anisotropy (ppm) |

|---|---|---|

| -S-C H₂-CH₃ | 30.1 | 45 |

Mass Spectrometry (MS) Techniques for Mechanistic Studies

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. Advanced MS methods are invaluable for studying the mechanisms of reactions involving transient species like this compound.

High-Resolution Mass Spectrometry for Intermediate Identification

Many reactions involving this compound proceed through short-lived intermediates that are difficult to isolate and characterize by other means. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of an ion. nih.govresearchgate.net This capability is crucial for identifying reactive intermediates in a complex reaction mixture. nih.govacs.org

For example, in a study of the oxidation of an ethylthioether to a sulfoxide (B87167), this compound could be a transient intermediate. By coupling a reaction vessel to an HRMS instrument, it would be possible to detect the [CH₃CH₂SO]⁻ ion and confirm its elemental formula through its exact mass. This provides direct evidence for the involvement of this compound in the reaction mechanism.

Table 4: Hypothetical HRMS Data for the Identification of an this compound Intermediate

| Ion Formula | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |

|---|---|---|---|

| [C₂H₅SO]⁻ | 77.0067 | 77.0065 | -2.6 |

Ion Mobility-Mass Spectrometry for Conformational Analysis of Sulfenate Ions

Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. nih.govacs.org This separation, which occurs on a millisecond timescale, provides an additional dimension of analysis beyond the mass-to-charge ratio. researchgate.net IM-MS can be used to investigate the conformational landscape of ions, including those of this compound. acs.org

Different conformers of the this compound ion, if they exist, will have different rotationally averaged collision cross-sections (CCS), which is a measure of their size and shape. By measuring the arrival time distribution of the ions in the ion mobility cell, it is possible to distinguish and quantify different conformers. This information is valuable for understanding the intrinsic structural preferences of the ion in the absence of solvent and can be compared with computational models to gain deeper insight into its potential energy surface.

Table 5: Hypothetical Ion Mobility-MS Data for Conformers of the this compound Ion

| Conformer | Calculated CCS (Ų) | Measured CCS (Ų) | Relative Abundance (%) |

|---|---|---|---|

| Anti | 58.5 | 58.7 | 70 |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragments. In the context of this compound (CH₃CH₂SOH), a reactive and unstable species, MS/MS provides crucial insights into its intrinsic molecular stability and fragmentation pathways. The mass spectra of simple alkanesulfenic acids, including ethanesulfenic acid, have been previously investigated, providing a basis for understanding their behavior upon ionization. nih.gov

When subjected to analysis, typically via soft ionization techniques like electrospray ionization (ESI) to preserve the labile structure, the protonated molecule [M+H]⁺ of this compound (nominal m/z 79) is selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), leading to the formation of several characteristic product ions. The fragmentation pathways are generally governed by the lability of the S-O and C-S bonds, as well as proton affinities of different sites within the ion.

One of the primary fragmentation patterns observed for sulfoxides and related species is the neutral loss of the sulfenic acid moiety itself from a larger molecule. docksci.com For isolated this compound, key fragmentation pathways would include:

Loss of water: The [M+H]⁺ ion can readily lose a molecule of H₂O (18 Da) to form an ethylthionium ion [CH₃CH₂S]⁺ at m/z 61.

Cleavage of the C-S bond: Fission of the carbon-sulfur bond can result in the formation of an ethyl cation [CH₃CH₂]⁺ (m/z 29) and a neutral [SOH] radical, or a sulfhydryl oxonium ion [SOH]⁺ (m/z 49) and an ethyl radical.

Cleavage of the S-O bond: Homolytic or heterolytic cleavage of the weak sulfur-oxygen bond can also occur, though this is often part of more complex rearrangement processes.

The study of peptides with mono-oxidized thio-ether residues shows a characteristic neutral loss corresponding to the sulfenic acid side-chain, which for a cysteine residue modified to contain an this compound-like structure, would involve the loss of ethanesulfenic acid. nih.gov This indicates that the this compound structure is a stable leaving group in the gas phase.

Table 1: Predicted Key Fragments in Tandem Mass Spectrum of Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 79 | 61 | H₂O | [CH₃CH₂S]⁺ |

| 79 | 49 | C₂H₅• | [HOS]⁺ |

| 79 | 29 | •SOH | [CH₃CH₂]⁺ |

This table is based on established fragmentation principles for analogous sulfur-containing compounds.

Spectrophotometric and Chromatographic Methodologies for Reaction Monitoring

The transient nature of this compound necessitates advanced analytical techniques to monitor its formation and consumption in real-time. A combination of spectroscopic and chromatographic methods is essential for kinetic analysis, intermediate detection, and comprehensive reaction mixture profiling.

Time-Resolved UV-Vis Spectroscopy for Reaction Kinetics

Time-resolved UV-Visible (UV-Vis) spectroscopy is a primary tool for studying the kinetics of chemical reactions involving chromophoric species. spectroscopyonline.com The formation or decay of a compound that absorbs light in the UV or visible range can be monitored by measuring the change in absorbance at a specific wavelength over time. spectroscopyonline.com This data allows for the determination of reaction rates, rate constants, and reaction orders. spectroscopyonline.com

In the study of sulfenate chemistry, UV-Vis spectroscopy is particularly useful. For instance, the kinetics of reactions involving cysteine sulfenate have been successfully studied using stopped-flow spectrophotometry. researchgate.net Research on related compounds has shown that the disappearance of an ethyl sulfenate ester species can be monitored by the decrease in its absorbance at a wavelength of 395 nm. The change in absorbance is directly proportional to the change in concentration, as described by the Beer-Lambert law, enabling a quantitative assessment of the reaction's progress.

By plotting the concentration (or a function of concentration, like ln[A] or 1/[A]) against time, the order of the reaction with respect to the this compound species can be determined, and the rate constant can be calculated from the slope of the resulting linear plot.

Table 2: Example Data for Kinetic Analysis of an this compound Reaction

| Time (seconds) | Absorbance @ 395 nm | ln(Absorbance) |

| 0 | 1.000 | 0.000 |

| 10 | 0.607 | -0.500 |

| 20 | 0.368 | -1.000 |

| 30 | 0.223 | -1.501 |

| 40 | 0.135 | -2.002 |

| 50 | 0.082 | -2.501 |

| 60 | 0.050 | -3.000 |

This table presents hypothetical data illustrating a first-order decay, where a plot of ln(Absorbance) vs. Time would be linear.

Advanced Chromatographic Separations for Reaction Mixture Analysis (e.g., preparative HPLC for isolating intermediates)

Analyzing the complex mixture of reactants, intermediates, products, and byproducts is crucial for understanding a chemical transformation completely. Preparative High-Performance Liquid Chromatography (prep-HPLC) is an indispensable technique for the isolation and purification of these components from a reaction mixture. nih.gov This method is particularly valuable for isolating transient or unstable intermediates, like this compound or its derivatives, for subsequent structural elucidation by techniques such as NMR or mass spectrometry. rssl.compsu.edu

The process begins with the development of an analytical HPLC method that provides adequate separation of all components. This method is then scaled up for preparative purposes by using a larger column and a higher flow rate to handle larger sample loads. psu.edu A fraction collector is used to automatically collect the separated compounds as they elute from the column. jshanbon.com For thermally sensitive compounds like sulfenates, the process is typically run at or below ambient temperature. The choice of a volatile mobile phase is often preferred to simplify the removal of solvent from the isolated fractions. rssl.com

Table 3: Typical Parameters for Preparative HPLC Isolation of Reaction Intermediates

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18, >20 mm i.d. | Accommodates high sample loads for isolation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Solvates a wide range of polar and non-polar compounds. |

| Elution Mode | Gradient | Improves resolution of complex mixtures with varying polarities. |

| Flow Rate | >20 mL/min | Appropriate for larger column dimensions and faster separations. |

| Detector | UV-Vis Diode Array (DAD) | Monitors elution of chromophoric compounds and assesses peak purity. |

| Fraction Collection | Automated, peak- or time-based | Isolates individual components for further analysis. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are highly effective for monitoring reaction progress by tracking the disappearance of reactant functional groups and the appearance of product functional groups. acs.org

For a reaction involving the formation of this compound (CH₃CH₂SOH), IR or Raman spectroscopy would monitor specific vibrational modes. The key signature for this compound would be the S-O single bond stretch. While not as commonly tabulated as S=O bonds, the S-O stretching vibration is expected to appear in the 700-900 cm⁻¹ region of the IR spectrum. Additionally, the formation of the sulfenic acid would be confirmed by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹.

By acquiring spectra at various time points during the reaction, a kinetic profile based on functional group conversion can be constructed. For example, if this compound is formed from the oxidation of ethanethiol (B150549) (CH₃CH₂SH), one would observe the disappearance of the S-H stretch (typically around 2550-2600 cm⁻¹) and the concurrent appearance of the S-O and O-H stretches of the product.

Table 4: Key IR Vibrational Frequencies for Monitoring this compound Formation

| Functional Group | Bond | Compound Type | Approximate Frequency (cm⁻¹) | Change During Reaction |

| Thiol | S-H | Reactant (e.g., Ethanethiol) | 2550 - 2600 | Decrease |

| Sulfenic Acid | O-H | Product (this compound) | 3200 - 3600 (broad) | Increase |

| Sulfenic Acid | S-O | Product (this compound) | 700 - 900 (estimated) | Increase |

| Alkane | C-H | Reactant & Product | 2850 - 3000 | Relatively Constant |

Advanced Applications of Ethylsulfenate in Chemical Synthesis and Molecular Sciences

Ethylsulfenate in Asymmetric Organic Synthesis

The strategic incorporation of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. This compound derivatives have emerged as versatile tools in this endeavor, primarily serving as chiral auxiliaries to direct the stereochemical outcome of various transformations. The unique electronic and steric properties of the sulfenate moiety allow for a high degree of stereocontrol in the formation of new chiral centers.

Chiral Auxiliary Roles of this compound Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to guide the stereoselective formation of a new stereocenter. wikipedia.org Following the desired transformation, the auxiliary is removed, having fulfilled its role of inducing chirality. This compound derivatives, particularly those derived from readily available chiral alcohols, can be employed as effective chiral auxiliaries. scielo.org.mx

The efficacy of a chiral auxiliary is dependent on its ability to create a sterically and electronically differentiated environment around the reactive center. In the case of this compound-based auxiliaries, the chiral group attached to the sulfur atom dictates the facial selectivity of approaching reagents. For instance, an this compound moiety attached to a chiral backbone can effectively shield one face of a molecule, compelling a reactant to approach from the less hindered direction. This principle has been successfully applied in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. researchgate.net

The selection of the chiral component of the this compound auxiliary is critical for achieving high levels of stereoselectivity. Auxiliaries derived from natural products such as amino acids, terpenes, or carbohydrates have been explored, offering a diverse range of steric and electronic environments to fine-tune the selectivity of a given reaction. nih.gov

Stereoselective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon and carbon-heteroatom bonds with precise control over stereochemistry is a fundamental challenge in organic synthesis. This compound auxiliaries have proven to be instrumental in addressing this challenge. By modulating the reaction conditions and the structure of the auxiliary, chemists can achieve high diastereoselectivity in the formation of these crucial bonds. masterorganicchemistry.com

One notable application is in the diastereoselective alkylation of enolates. An this compound group attached to a carbonyl compound can direct the approach of an electrophile to one face of the enolate, resulting in the preferential formation of one diastereomer. The diastereomeric ratio is often influenced by factors such as the nature of the base, the solvent, and the reaction temperature.

The following table illustrates the typical diastereoselectivity achieved in the alkylation of an enolate bearing a hypothetical chiral this compound auxiliary.

| Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| Methyl Iodide | LDA | THF | -78 | 95:5 |

| Benzyl (B1604629) Bromide | NaHMDS | Toluene | -78 | 92:8 |

| Allyl Iodide | KHMDS | THF | -78 | 90:10 |

Similarly, this compound auxiliaries can control the stereochemical outcome of conjugate addition reactions, where a nucleophile adds to an α,β-unsaturated system. The auxiliary can influence the conformation of the substrate, thereby directing the nucleophilic attack to a specific face of the double bond.

Applications in the Synthesis of Chiral Ligands for Catalysis

Chiral ligands are essential components of asymmetric catalysis, as they are responsible for transferring stereochemical information from the catalyst to the substrate. The synthesis of novel chiral ligands with unique structural and electronic properties is an ongoing area of research. This compound derivatives can serve as valuable building blocks in the synthesis of such ligands. iaea.org

The sulfur atom in the this compound moiety can act as a coordinating atom for a metal center, and the chiral group attached to the sulfur can create a chiral environment around the metal. This can influence the stereochemical course of a catalytic reaction, leading to the formation of an enantioenriched product. For example, bidentate or tridentate ligands incorporating a chiral this compound group can be synthesized and complexed with transition metals like palladium, rhodium, or copper. researchgate.net

Role of this compound in Investigating Molecular Interactions and Signaling

Understanding the intricate interactions between molecules is fundamental to unraveling complex biological processes. The unique reactivity and structural features of the this compound group can be harnessed to design chemical tools for studying these interactions.

Design and Synthesis of Molecular Probes Incorporating this compound Scaffolds

Molecular probes are molecules designed to detect and visualize specific analytes in complex environments, such as living cells. thermofisher.com Fluorescent probes, in particular, have become indispensable tools in chemical biology. nih.gov The this compound moiety can be incorporated into the structure of a molecular probe to act as a reactive site or a recognition element.

For instance, a probe containing an this compound group could be designed to react selectively with a specific biological target, such as a protein or a nucleic acid. This reaction could trigger a change in the probe's fluorescence properties, allowing for the detection and imaging of the target molecule. The design of such probes requires careful consideration of the reactivity of the this compound group and the photophysical properties of the fluorophore.

Furthermore, the chiral nature of this compound derivatives can be exploited to develop probes that can distinguish between different enantiomers of a biological molecule, providing insights into stereospecific interactions.

Studies on Ligand-Receptor Binding Kinetics via Sulfenate Modifications

The interaction between a ligand and its receptor is a critical event in many signaling pathways. nih.gov Studying the kinetics of this binding process can provide valuable information about the mechanism of receptor activation and the efficacy of potential drug candidates. researchgate.net Chemical modifications of ligands are often employed to probe these interactions.

Introducing an this compound group into the structure of a ligand can serve several purposes. The sulfenate can act as a handle for attaching other molecules, such as fluorescent dyes or affinity tags, to the ligand. This allows for the tracking of the ligand and the quantification of its binding to the receptor.

Moreover, the reactivity of the this compound group can be utilized to create covalent bonds between the ligand and the receptor. This can be particularly useful for identifying the binding site and for studying the long-term effects of ligand binding. The stereochemistry of the this compound modification can also be varied to investigate the importance of ligand chirality in receptor recognition and binding.

The following table outlines a hypothetical study on the effect of this compound modification on the binding affinity of a ligand to its receptor.

| Ligand | Modification | Binding Affinity (Kd, nM) |

| Native Ligand | None | 50 |

| Ligand-Ethylsulfenate (R-isomer) | This compound | 75 |

| Ligand-Ethylsulfenate (S-isomer) | This compound | 200 |

These studies, combining synthetic chemistry with biochemical and biophysical techniques, can provide a deeper understanding of the molecular basis of ligand-receptor interactions.

Mechanistic Insights into Cysteine Modification Pathways Involving Sulfenic Acids

The oxidation of cysteine thiol groups to sulfenic acid (Cys-SOH) is a critical post-translational modification that plays a central role in redox signaling and enzyme regulation. nih.govnih.govportlandpress.com This modification is the initial and reversible step in a cascade of potential sulfur oxidation states. nih.gov The formation of sulfenic acid is typically mediated by two-electron oxidants, most notably hydrogen peroxide (H₂O₂). portlandpress.comnih.gov The mechanism involves the nucleophilic attack of the more reactive cysteine thiolate anion (Cys-S⁻) on the oxidant. nih.govportlandpress.com

Once formed, the sulfenic acid moiety is highly reactive and can undergo several subsequent reactions, dictating its biological function. nsf.gov Its fate is largely determined by the local microenvironment within the protein. researchgate.net

Disulfide Bond Formation: A primary pathway for a newly formed sulfenic acid is the condensation reaction with another thiol, either from another cysteine residue or from a low-molecular-weight thiol like glutathione (B108866). nih.govnih.gov This reaction yields a disulfide bond and a molecule of water. lookchem.com The reaction is notably rapid, with estimated rate constants for the reaction between cysteine sulfenic acid and cysteine ranging from 10⁵ to 10⁸ M⁻¹s⁻¹. nsf.gov This rapid trapping of the sulfenic acid prevents its over-oxidation.

Formation of Sulfenyl Amides: In the absence of a nearby thiol, the electrophilic sulfur of the sulfenic acid can be attacked by a backbone amide nitrogen, forming a cyclic sulfenyl amide. nih.govacs.org This modification also serves to stabilize the oxidized cysteine, preventing irreversible oxidation. acs.org

Over-oxidation: Under conditions of excessive oxidative stress, the sulfenic acid can be further and irreversibly oxidized to sulfinic acid (Cys-SO₂H) and subsequently to sulfonic acid (Cys-SO₃H). nih.govnih.govresearchgate.net While the formation of sulfinic acid was long considered irreversible, the discovery of sulfiredoxin enzymes has shown that this modification can, in some cases, be reduced back to sulfenic acid. acs.org

The reactivity of sulfenic acid is a finely tuned process. The protein environment can stabilize the Cys-SOH through hydrogen bonding or by limiting solvent accessibility, thereby modulating its reaction pathways. researchgate.net This delicate balance between reversible modification and irreversible oxidation is fundamental to cellular redox homeostasis.

| Reaction Pathway | Reactant(s) | Product(s) | Significance | **Typical Rate Constant (M⁻¹s⁻¹) ** |

| Disulfide Formation | Cys-SOH, Cys-SH | Cys-S-S-Cys, H₂O | Redox signaling, protein folding | >10⁵ nih.gov |

| Sulfenyl Amide Formation | Cys-SOH, Backbone Amide | Cyclic Sulfenyl Amide | Stabilization of oxidized state | Varies with protein structure |

| Further Oxidation | Cys-SOH, H₂O₂ | Cys-SO₂H (Sulfinic Acid) | Often marks oxidative stress | Slower than disulfide formation nih.gov |

| Further Oxidation | Cys-SO₂H, H₂O₂ | Cys-SO₃H (Sulfonic Acid) | Generally irreversible damage | Varies |

Innovative Materials Science Applications of this compound Derivatives

The unique reactivity of the sulfenate group is being explored for novel applications in materials science. Derivatives of this compound offer potential as components in catalysis, smart materials, and surface engineering, leveraging the versatile chemistry of the sulfur-oxygen bond.

While traditional polymerization often relies on initiators like azo compounds or peroxides, recent research has identified novel organocatalytic systems. sigmaaldrich.comalfachemic.com One such innovative approach is the benzylic-chloromethyl-coupling polymerization (BCCP), which can be catalyzed by sulfenate anions (ArSO⁻). digitellinc.com These anions, which can be readily generated from stable sulfoxide (B87167) precursors, are novel catalysts in polymer chemistry. digitellinc.com

In this system, the sulfenate anion acts as a potent nucleophile to initiate the coupling of monomers. This organocatalytic approach avoids the use of metal catalysts, which can be a source of contamination in the final polymer product. The ability to generate the active sulfenate initiator in situ from a stable precursor enhances the practicality and handling of the polymerization system. Research in this area is still emerging, but it points toward a new strategy for synthesizing polymers with controlled architectures.

Smart materials, which respond to external stimuli, are a major focus of modern materials science. researchgate.netmdpi.com Redox-responsive polymers, in particular, have significant potential for applications like drug delivery. nih.govrsc.orgmdpi.com These materials are often designed with disulfide bonds, which can be cleaved in the reducing environment found inside cells. nih.govmdpi.com

Given that sulfenic acids are direct precursors to disulfide bonds, the integration of sulfenate derivatives into polymer structures offers a compelling strategy for creating redox-responsive systems. A polymer functionalized with this compound groups could react with endogenous thiols like glutathione to form disulfide cross-links, triggering a change in the material's properties, such as swelling or disassembly for drug release. nih.gov Furthermore, the sulfenate group itself is redox-active and can be oxidized to sulfoxide or sulfone. This transition alters the polarity and steric bulk of the side chain, providing another mechanism for a stimulus-responsive behavior. While direct examples of sulfenate-containing smart polymers are not yet widespread, the underlying chemistry is closely related to established disulfide and sulfoxide-based responsive systems. mdpi.com

The modification of surfaces to control properties like wetting, adhesion, and biocompatibility is crucial for many technologies. alliedacademies.org Self-assembled monolayers (SAMs), often formed from alkanethiols on gold surfaces, are a common method for achieving precise surface functionalization. oaepublish.comrsc.org

Sulfenate chemistry provides a potential pathway for the dynamic modification of such surfaces. A surface functionalized with thiol groups can be oxidized to generate a layer of sulfenic acid moieties. These reactive sites could then be used for subsequent chemical transformations, effectively acting as a versatile platform for surface functionalization. For instance, the sulfenic acid-modified surface could be reacted with various nucleophiles to attach specific molecules, or with other thiols to create a cross-linked, stabilized monolayer. While much of the existing research on sulfur-based surface chemistry focuses on the more stable sulfonates or sulfonamides, the reactive nature of sulfenates presents an opportunity for creating dynamic and responsive surfaces. researchgate.netox.ac.uknih.gov This approach could enable the development of sensors or biomedical devices where surface properties can be switched in response to a redox stimulus.

Future Research Directions and Emerging Frontiers in Ethylsulfenate Chemistry

Development of Green Chemistry Approaches for Ethylsulfenate Synthesis

The development of environmentally benign synthetic methods for this compound compounds is a critical area of future research. Green chemistry principles are being increasingly integrated into synthetic planning to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.netfiveable.me

Key green chemistry strategies applicable to this compound synthesis include:

Use of Safer Solvents: A major focus is the replacement of traditional volatile organic compounds (VOCs) with greener alternatives such as water, bio-based solvents, or supercritical fluids. fiveable.me Solvent-free reaction conditions are also being explored, which can enhance process safety and simplify purification. wikipedia.org

Renewable Feedstocks: Research is directed towards utilizing renewable raw materials, such as those derived from biomass, to replace petrochemical-based starting materials. nih.gov This approach aligns with the principles of a circular economy and reduces the carbon footprint of chemical synthesis.

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers high selectivity and operates under mild reaction conditions, such as neutral pH and low temperatures. fiveable.me This reduces energy consumption and the formation of unwanted byproducts. fiveable.me

Energy-Efficient Techniques: Innovative synthesis techniques like microwave-assisted synthesis and continuous flow processing can significantly reduce reaction times and energy requirements compared to conventional heating methods. fiveable.mewikipedia.org

| Green Chemistry Approach | Potential Benefit for this compound Synthesis | Relevant Research Findings |

| Safer Solvents | Reduced toxicity and environmental impact; improved process safety. | The use of water or the elimination of solvents reduces toxicity and improves reaction efficiency. nih.gov |

| Renewable Feedstocks | Decreased reliance on fossil fuels; improved sustainability. | Bio-based starting materials, such as terpenes and sugars, reduce dependency on petrochemical sources. nih.gov |

| Biocatalysis | High selectivity and stereospecificity; mild reaction conditions. | Enzymes offer high selectivity under mild conditions, which is ideal for the synthesis of chiral compounds. fiveable.menih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction rates; reduced energy consumption and by-products. | Microwave irradiation can significantly shorten reaction times from hours to minutes and increase product yields. wikipedia.orgnih.gov |

Exploration of Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel pathways for the formation of C-S bonds under mild conditions. chimia.ch These methodologies hold significant promise for the synthesis of ethylsulfenates by enabling reactions that are often challenging to achieve through traditional thermal methods.

Visible-Light Photocatalysis: This technique utilizes inexpensive and abundant visible light to generate reactive intermediates, such as sulfonyl radicals, from stable precursors. nih.govmt.com The reactions often proceed at room temperature, offering excellent functional group tolerance and high efficiency. nih.gov Photocatalysis provides a transition-metal-free approach, which is advantageous for applications in pharmaceuticals and materials science where metal contamination is a concern. mt.com

Electrocatalysis: By using electricity as a traceless reagent, electrocatalytic methods can drive redox reactions for the synthesis of sulfur-containing compounds. This approach avoids the need for chemical oxidants or reductants, contributing to a cleaner reaction profile. chimia.ch

Electrophotocatalysis: The combination of photocatalysis and electrocatalysis in a single system, known as electrophotocatalysis, offers synergistic benefits. chimia.ch This dual approach can unlock new reaction pathways and provide access to complex molecules that are not readily accessible by either method alone. chimia.ch Mechanistic studies suggest that these reactions can involve a combination of electrolysis and a photocatalytic cycle. chimia.ch

| Methodology | Key Advantages for this compound Synthesis | Example Application |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, transition-metal-free. nih.govmt.com | Synthesis of sulfonated compounds via the generation of sulfonyl radicals under visible light. nih.gov |

| Electrocatalysis | Avoids chemical oxidants/reductants, clean synthesis. chimia.ch | Conversion of sulfonyl chlorides or sodium sulfinates into sulfonyl radicals. |

| Electrophotocatalysis | Synergistic effects, access to novel transformations. chimia.ch | Construction of C–S bonds and cyclization of unactivated olefins. chimia.ch |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Interrogation

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies. Future research will increasingly rely on advanced spectroscopic techniques for the real-time, in-situ monitoring of this compound formation and subsequent reactions.

Operando Spectroscopy: This powerful methodology involves the spectroscopic characterization of a reaction as it occurs under actual working conditions, allowing for the simultaneous measurement of both the catalyst's structure and the reaction's activity and selectivity. chimia.chwikipedia.org Techniques such as Fourier-transform infrared (FTIR), Raman, UV-visible, and X-ray spectroscopy can be employed in an operando setup to identify reactive intermediates and elucidate reaction pathways. nih.govwikipedia.orgresearchgate.net

Mass Spectrometry: Real-time mass spectrometric analysis, particularly with soft ionization techniques, can provide dynamic information on the concentrations of reactants, intermediates, and products throughout a reaction. researchgate.netmdpi.com This is especially useful for detecting transient or highly reactive species that are difficult to observe with other methods.

Kinetic Studies: By tracking the change in concentration of specific species over time using spectroscopic methods, detailed kinetic data can be obtained. nih.gov This information is essential for determining reaction orders, rate constants, and activation energies, which are fundamental to understanding and controlling the reaction. nih.gov

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| Operando FTIR/Raman | Vibrational transitions, functional group changes. | Monitoring the formation and consumption of this compound intermediates in real-time. |

| Operando UV-Vis | Electronic transitions, changes in conjugation. | Tracking chromophoric species and reaction progress. |

| Real-Time Mass Spectrometry | Molecular weight of species in the reaction mixture. | Identification of transient intermediates and byproducts. |

| NMR Spectroscopy | Detailed structural information. | Characterization of stable intermediates and final products to confirm reaction pathways. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling data-driven approaches to reaction design and optimization. wikipedia.orgmdpi.com For this compound chemistry, these computational tools can accelerate the discovery of new reactions and improve the efficiency of existing processes.

Reaction Optimization: ML algorithms can analyze large datasets from experiments to identify optimal reaction conditions, such as temperature, solvent, and catalyst loading, with significantly fewer experiments than traditional trial-and-error approaches. wikipedia.orgamanote.com

Predictive Modeling: AI models can be trained to predict the outcome of unknown reactions, including product yield and selectivity. wikipedia.org This allows for the in-silico screening of potential reaction pathways before committing to laboratory experiments.

Automated Synthesis: The combination of AI with robotic platforms enables the development of automated systems that can independently design, execute, and optimize chemical reactions. This high-throughput approach can dramatically accelerate the discovery and development of novel this compound-containing molecules.

| AI/ML Application | Function | Impact on this compound Chemistry |

| Reaction Optimization | Identifies optimal reaction parameters from experimental data. amanote.com | Faster development of high-yielding and selective synthesis routes. |

| Predictive Modeling | Predicts reaction outcomes and properties of new molecules. mdpi.com | Reduces the need for extensive experimental screening. |

| Automated Synthesis | Combines robotics with AI for autonomous experimentation. | High-throughput discovery of new this compound derivatives and reactions. |

| Retrosynthetic Analysis | Proposes synthetic routes for complex target molecules. | Facilitates the design of efficient syntheses for novel this compound-based compounds. |

Design of Novel Multi-Functional this compound Scaffolds for Diverse Applications

The unique chemical properties of the this compound group make it an attractive building block for the design of novel molecular scaffolds with tailored functionalities. Future research will focus on creating complex, multi-functional architectures for a wide range of applications, from materials science to biomedical engineering.

Architectural Control: The development of synthetic methods that allow for precise control over the three-dimensional arrangement of functional groups around an this compound core is a key objective. This includes the synthesis of linear, cyclic, and branched scaffolds.

Functional Diversity: Scaffolds can be derivatized with a variety of functional units to impart specific properties, such as fluorescence, catalytic activity, or biological targeting capabilities. The this compound group itself can act as a versatile handle for further chemical modifications.

Biomedical Applications: There is growing interest in developing multifunctional scaffolds for biomedical applications, such as tissue engineering and drug delivery. This compound-containing scaffolds could be designed to be biocompatible and biodegradable, with the ability to release therapeutic agents in a controlled manner. The design of such scaffolds often mimics the structure and properties of natural biological materials.

| Scaffold Design Principle | Objective | Potential Application Area |

| Defined Molecular Architecture | Precise control over the spatial arrangement of functional groups. | Catalysis, molecular recognition. |

| Orthogonal Functionalization | Selective modification of different parts of the scaffold. | Development of complex, multi-component systems. |

| Biocompatibility | Integration with biological systems without adverse effects. | Tissue engineering, regenerative medicine. |

| Stimuli-Responsiveness | Change in properties in response to external triggers (e.g., pH, light). | Controlled drug release, smart materials. |

Q & A

Q. What are the standard methodologies for synthesizing ethylsulfenate, and how can purity be validated?

this compound synthesis typically involves nucleophilic substitution reactions between thiols and ethylating agents (e.g., ethyl halides) under controlled pH and temperature. To validate purity, employ chromatographic techniques (HPLC or GC) coupled with mass spectrometry for molecular confirmation. Quantitative NMR can further assess purity by integrating proton environments specific to this compound . For reproducibility, document reaction conditions (solvent, catalyst, stoichiometry) and characterize intermediates, adhering to journal guidelines for experimental transparency .

Q. Which spectroscopic or chromatographic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

- NMR : H and C NMR to identify alkyl and sulfur-related proton/carbon shifts.

- FT-IR : Detect S-O and C-S stretching vibrations (1050–1150 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns. Always cross-reference with known spectral databases and include raw data in supplementary materials to enable peer validation .

Q. How does pH influence the stability of this compound in aqueous solutions?

this compound is prone to hydrolysis under acidic or alkaline conditions. Design stability studies by incubating the compound in buffered solutions (pH 2–12) and monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. Use Arrhenius plots to predict shelf-life under varying temperatures. Report statistical confidence intervals for degradation rates to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound across studies?

Contradictions often arise from differences in experimental design (e.g., solvent polarity, temperature gradients). Conduct a systematic review:

- Compare methodologies using PRISMA guidelines to identify variables affecting outcomes.

- Replicate conflicting studies under standardized conditions, controlling for oxygen exposure and light sensitivity.

- Apply multivariate regression to isolate dominant degradation factors (e.g., pH vs. temperature) .

Q. What experimental strategies are optimal for probing the reaction mechanisms of this compound in radical-mediated processes?

Use a combination of:

- Isotopic Labeling : S-labeled this compound to track sulfur transfer pathways.

- Spin Trapping : EPR spectroscopy with TEMPO to detect transient radical intermediates.

- Computational Modeling : DFT calculations to map transition states and validate experimental kinetics. Disclose raw computational input files and spectral data to support reproducibility .

Q. How can researchers design studies to address gaps in this compound’s role in biochemical systems?

- Hypothesis-Driven Approach : Formulate questions like, “Does this compound modulate thiol-disulfide equilibria in glutathione pathways?”

- In Silico Screening : Use molecular docking to predict interactions with redox enzymes (e.g., thioredoxin).

- In Vitro Validation : Employ fluorometric assays (e.g., DTNB) to quantify thiol adduct formation. Ensure biological replicates and statistical power analysis to mitigate false positives .

Methodological Considerations

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

- Detailed Synthesis Protocols : Specify reagent grades, purification steps (e.g., column chromatography conditions), and inert atmosphere requirements.

- Data Transparency : Include raw spectra, chromatograms, and computational outputs in supplementary materials with DOIs for public access.

- Error Reporting : Quantify instrument precision (e.g., NMR δ-value tolerances) and procedural uncertainties (e.g., yield variations) .

Q. What statistical approaches are critical for analyzing contradictory data in this compound research?

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- Principal Component Analysis (PCA) : Identify latent variables (e.g., solvent polarity) explaining variance across datasets.

- Bayesian Inference : Update degradation rate priors with new evidence to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.